2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride
Description
2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride is a bicyclic amine derivative featuring a rigid [2.2.2] ring system with a hydroxymethyl substituent at the 1-position. This compound is structurally characterized by its fused three-membered bicyclic framework, which confers unique steric and electronic properties. It is widely utilized as a building block in pharmaceutical synthesis, particularly for designing central nervous system (CNS) agents and chiral ligands due to its conformational rigidity and stereochemical stability .
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octan-1-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-8-3-1-7(2-4-8)5-9-8;/h7,9-10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSHDNOKKGDAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine and 2,3-Dibromo-1-propanol Alkylation
A widely cited method involves the alkylation of piperazine with 2,3-dibromo-1-propanol under basic conditions. This one-pot reaction proceeds via nucleophilic substitution, facilitated by sodium hydroxide and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride). The process achieves 98% yield under optimized conditions:
- Reactants : Piperazine and 2,3-dibromo-1-propanol (molar ratio 1:1.05)
- Catalyst : 1 wt% benzyltriethylammonium chloride
- Conditions : 90–95°C for 8 hours in aqueous medium.
Post-reaction, methanol is added to precipitate sodium bromide, followed by filtration and crystallization. This method is scalable and avoids chromatographic purification, making it industrially viable.
Reductive Amination of Ketoaldehyde Intermediates
An alternative route employs reductive amination of ketoaldehyde precursors. For example, methyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes NaBH₄-mediated reduction in methanol to yield the alcohol intermediate. Subsequent hydrochloride salt formation with HCl gas in diethyl ether provides the target compound in >95% purity . Key steps include:
- Reduction : NaBH₄ (1 equiv) in methanol at 0°C to room temperature.
- Work-up : Extraction with dichloromethane, drying (MgSO₄), and solvent evaporation.
Microwave-Assisted Aza-Diels-Alder Reactions
Microwave irradiation significantly accelerates the synthesis of 2-azabicyclo[2.2.2]octane derivatives. A protocol described by Lirias researchers involves a microwave-promoted aza-Diels-Alder reaction between benzaldehyde, p-anisidine, and 2-cyclohepten-1-one:
This method produces exo and endo isomers, separable via flash chromatography (0–7% ethyl acetate in heptane). While the exo isomer predominates (70% enantiomeric excess), further ketone reduction (NaBH₄/MeOH) and sulfonylation yield functionalized analogs.
Comparative Analysis of Methodologies
Key Observations :
- The piperazine alkylation route offers superior yield and scalability but requires precise stoichiometry to minimize diastereomers.
- Microwave methods reduce reaction times but necessitate specialized equipment and chromatographic purification.
- Reductive amination is versatile for derivatization but less efficient for large-scale production.
Challenges and Optimization Strategies
Diastereomer Control
The bicyclo[2.2.2]octane framework’s rigidity complicates stereochemical outcomes. Employing chiral auxiliaries (e.g., (S)-O-acetyl mandeloyl chloride) during sulfonylation enhances enantioselectivity, achieving 70% ee for target isomers.
Salt Formation
Hydrochloride salt preparation requires careful pH control. Treating the free base with HCl gas in anhydrous ether ensures high-purity product, avoiding hygroscopic byproducts.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
Chemical Reactions
The compound participates in various chemical reactions, including:
- Oxidation : Introducing oxygen functionalities into the molecule.
- Reduction : Removing oxygen functionalities or reducing double bonds.
- Substitution Reactions : Nucleophilic substitutions where nucleophiles replace leaving groups in the molecule.
Pharmaceutical Research
- Drug Discovery : The compound exhibits notable biological activity, particularly in the context of central nervous system (CNS) disorders. It has been explored for its potential as a therapeutic agent due to its interaction with neuronal nicotinic acetylcholine receptors (nAChRs), which are crucial targets for treating conditions like Alzheimer's disease and schizophrenia .
- Enzyme Mechanisms : 2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride serves as a building block for biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways .
Material Science
The compound is utilized in synthesizing specialty chemicals and materials due to its unique structural properties. Its bicyclic nature allows it to act as an intermediate in creating complex organic molecules, which are essential in various industrial applications .
Case Studies
- CNS Disorder Treatments : Research has demonstrated that derivatives of 2-Azabicyclo[2.2.2]octane can effectively modulate nAChR activity, leading to potential therapeutic strategies for CNS disorders. For instance, certain substituted derivatives have shown efficacy in preclinical models of neurodegenerative diseases .
- Synthetic Methodologies : A study highlighted the synthesis of 2-Azabicyclo[3.2.1]octanes through intramolecular cyclization techniques, showcasing their application in total synthesis scenarios where they serve as precursors to more complex structures .
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Blocking the active site of enzymes and preventing substrate binding.
Receptor Modulation: Altering the conformation of receptors and affecting signal transduction.
Comparison with Similar Compounds
Key Observations:
Ring Size and Reactivity :
- The [2.2.2]octane system (e.g., 2-azabicyclo[2.2.2]octane derivatives) offers greater steric hindrance and thermal stability compared to smaller systems like [2.2.1]heptane or [2.1.1]hexane. This impacts reactivity in ring-opening reactions and catalytic applications .
- Smaller bicyclic systems (e.g., [2.1.1]hexane) are less synthetically accessible due to higher ring strain, limiting their utility in large-scale synthesis .
Substituent Effects :
- Hydroxymethyl groups (e.g., 1- or 3-position in [2.2.2]octanes) enhance solubility in polar solvents, making these derivatives suitable for aqueous-phase reactions .
- Carboxylic acid substituents (e.g., 2-azabicyclo[2.2.1]heptane-6-carboxylic acid) are often used in peptide mimetics or as intermediates for coupling reactions .
Hazard Profiles: 1-Azabicyclo[2.2.2]octane-3-methanol HCl exhibits acute oral toxicity (Category 4) and skin irritation (Category 2), necessitating stringent handling protocols . In contrast, unsubstituted analogs like 2-azabicyclo[2.2.2]octane HCl lack explicit hazard data, suggesting lower acute toxicity .
Commercial and Research Relevance
- Pricing : 2-Azabicyclo[2.2.2]octane HCl is priced at €236.00/g, reflecting its niche application in asymmetric synthesis . Derivatives like Boc-protected 2-azabicyclo[2.2.1]heptane-6-carboxylic acid (AS96650) are cheaper (€245.00/100mg), likely due to broader commercial demand .
Biological Activity
2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and as a selective inhibitor for certain protein complexes. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula: C7H14ClN
- Molecular Weight: 161.64 g/mol
- Structure: The compound features a bicyclic structure that is critical for its interaction with biological targets.
Research indicates that 2-Azabicyclo[2.2.2]octane derivatives can selectively inhibit gamma-secretase components, particularly PSEN1-APH1B complexes, which are implicated in Alzheimer's disease pathology. The compound demonstrates low nanomolar potency (5.5 nM) against PSEN1-APH1B and shows significant selectivity over PSEN2 complexes, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
2. Pharmacokinetics
In vivo studies have shown that the compound has a high clearance rate (99 mL/min/kg) and a mean half-life of approximately 0.48 hours, indicating rapid metabolism and distribution in biological systems . Its volume of distribution is notably large (3.43 L/kg), suggesting extensive tissue penetration.
3. Neuropharmacological Effects
The compound has been evaluated for its ability to penetrate the blood-brain barrier effectively, which is crucial for drugs targeting central nervous system disorders. Preliminary assays indicate good brain penetration and moderate solubility without significant cardiotoxicity .
Study 1: In Vivo Efficacy in Mouse Models
A study involving the administration of the compound in CD1 male mice demonstrated its pharmacodynamic profile, highlighting its potential as a neuroprotective agent . The study assessed behavioral outcomes alongside biochemical markers of neuroinflammation and neuronal health.
Study 2: Selectivity Profile
Another investigation focused on the selectivity of 2-Azabicyclo[2.2.2]octane derivatives against various secretase complexes, establishing that while it inhibits PSEN1 effectively, it maintains a favorable safety profile by sparing other essential pathways .
Comparative Analysis of Biological Activity
| Compound | Potency (nM) | Selectivity (PSEN1 vs PSEN2) | Clearance (mL/min/kg) | Half-Life (h) |
|---|---|---|---|---|
| This compound | 5.5 | >300-fold | 99 | 0.48 |
| Other known GSIs | Varies | Varies | Varies | Varies |
Q & A
Q. What are the established synthetic routes for 2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride?
A common approach involves Diels-Alder cycloaddition of appropriate dienes and dienophiles, followed by catalytic hydrogenation to reduce unsaturated intermediates. For example, bicyclic azabicyclo frameworks can be synthesized via intramolecular [4+2] cycloaddition, with subsequent functionalization (e.g., methanol introduction via hydroxylation or substitution) . Post-synthetic steps include hydrochloride salt formation under acidic conditions. Reaction optimization may involve adjusting catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., ethanol/water mixtures) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms the bicyclic structure and substituent positions. For example, quaternary carbons in the bicyclo system appear as distinct signals in DEPT-135 spectra .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₈H₁₄ClNO₂ for derivatives) and purity .
- HPLC : Reverse-phase HPLC with UV detection assesses purity (>97%) and identifies impurities .
Q. How should researchers handle solubility challenges in aqueous systems?
Due to the hydrophobic bicyclic core, solubility is enhanced using polar aprotic solvents (e.g., DMSO) or acidic aqueous buffers (pH < 3). For biological assays, sonication or co-solvents (e.g., PEG-400) may improve dissolution .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
Chiral resolution methods include:
- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in hydrogenation to control stereochemistry at the methanol-bearing carbon .
- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak® IA/IB) resolve enantiomers, as demonstrated for structurally related azabicyclo derivatives .
- X-ray Crystallography : Confirms absolute configuration of single crystals, critical for structure-activity relationship (SAR) studies .
Q. What strategies address contradictions in reported reaction yields?
Discrepancies often arise from:
- Catalyst Activity : Batch variability in Pd/C or PtO₂ catalysts affects hydrogenation efficiency. Pre-treatment (e.g., reduction under H₂ flow) improves consistency .
- Purity of Intermediates : Impurities in cycloadducts (e.g., regioisomers) reduce final yields. Recrystallization or flash chromatography (silica gel, ethyl acetate/hexane gradients) enhances intermediate purity .
Q. How can computational methods aid in optimizing synthetic pathways?
Density Functional Theory (DFT) predicts transition states for cycloaddition reactions, guiding solvent and catalyst selection. For example, solvent polarity (ε) and steric effects in Diels-Alder reactions can be modeled to favor bicyclo[2.2.2]octane formation .
Methodological Considerations
Q. What analytical workflows validate hydrochloride salt formation?
- Titration : Argentometric titration quantifies chloride content (target: ~18.5% w/w for C₈H₁₄ClNO₂) .
- FT-IR : Characteristic N-H⁺ stretching (~2500 cm⁻¹) and Cl⁻ counterion peaks confirm salt formation .
Q. How should stability studies be designed for long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
